molecular formula C10H16I2O2 B14216720 5,5-diiodopent-4-enyl 2,2-dimethylpropanoate CAS No. 823180-10-5

5,5-diiodopent-4-enyl 2,2-dimethylpropanoate

Cat. No.: B14216720
CAS No.: 823180-10-5
M. Wt: 422.04 g/mol
InChI Key: RRGJFVOZXXNSSH-UHFFFAOYSA-N
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Description

5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties It is an ester derived from propanoic acid and features two iodine atoms attached to a pentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-diiodopent-4-enyl 2,2-dimethylpropanoate typically involves the esterification of 5,5-diiodopent-4-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or hydrogenated compounds.

Scientific Research Applications

5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-diiodopent-4-enyl 2,2-dimethylpropanoate involves its interaction with molecular targets through its iodine atoms and ester functional group. The compound can participate in various chemical reactions, leading to the formation of different products that can exert biological or chemical effects. The specific pathways and targets depend on the context of its use and the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Diiodopentyl 2,2-dimethylpropanoate
  • Iodomethyl 2,2-dimethylpropanoate

Uniqueness

5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate is unique due to the presence of the pentenyl group with two iodine atoms, which imparts distinct reactivity and properties compared to similar compounds. This structural feature makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

823180-10-5

Molecular Formula

C10H16I2O2

Molecular Weight

422.04 g/mol

IUPAC Name

5,5-diiodopent-4-enyl 2,2-dimethylpropanoate

InChI

InChI=1S/C10H16I2O2/c1-10(2,3)9(13)14-7-5-4-6-8(11)12/h6H,4-5,7H2,1-3H3

InChI Key

RRGJFVOZXXNSSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCCC=C(I)I

Origin of Product

United States

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